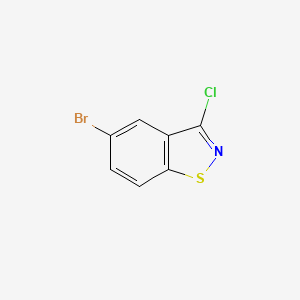

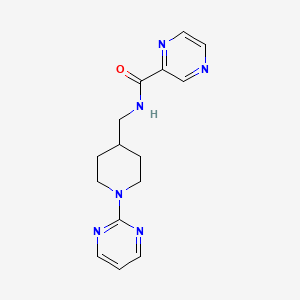

![molecular formula C16H17N3O B2880008 3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1255785-88-6](/img/structure/B2880008.png)

3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Green Chemistry

Pyrrolo[2,3-d]pyrimidin-4-ones and related compounds have been synthesized through various methods, including green chemistry approaches. For example, Davoodnia et al. (2010) discussed the synthesis of new 2-aryl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones using a Brønsted-acidic ionic liquid as a green and reusable catalyst in solvent-free conditions, highlighting the interest in environmentally friendly synthesis methods for these compounds (Davoodnia et al., 2010).

Antimicrobial and Anti-biofilm Agents

Novel pyrano[2,3-d]pyrimidines have been synthesized and evaluated for their antimicrobial activity. Suresh et al. (2015) reported that certain derivatives showed significant activity against both bacterial and Candida strains, with some compounds also demonstrating anti-biofilm properties. This suggests potential applications of pyrrolo[3,2-d]pyrimidine derivatives in addressing microbial infections and biofilm-associated problems (Suresh et al., 2015).

Anticancer Activity

Research into pyrazolo[3,4-d]pyrimidine analogues, which share structural similarities with pyrrolo[3,2-d]pyrimidines, has explored their potential as anticancer agents. Rahmouni et al. (2016) synthesized a series of compounds with significant cytotoxic activity against cancer cell lines, indicating the potential of pyrimidine derivatives in cancer treatment (Rahmouni et al., 2016).

Antitumor and Enzyme Inhibition

Gangjee et al. (2000) designed and synthesized N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, showcasing the therapeutic potential of pyrrolopyrimidine derivatives as antitumor agents with enzyme inhibition capabilities (Gangjee et al., 2000).

作用機序

Target of Action

Pyrrolo[2,3-d]pyrimidine derivatives, a class to which this compound belongs, have been reported to exhibit a wide range of biological activities, including enzyme inhibition , cytotoxicity , antiviral , anti-inflammatory , antiallergic , anti-ocular hypertension , antitumor , antibacterial, and antifungal activities .

Mode of Action

It is known that pyrrolo[2,3-d]pyrimidine derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrrolo[2,3-d]pyrimidine derivatives, it can be inferred that multiple pathways may be impacted .

Pharmacokinetics

It is noted that all the potent compounds from the pyrrolo[2,3-d]pyrimidine series have a clogp value less than 4 and molecular weight less than 400, which are favorable properties for drug-likeness and bioavailability .

Result of Action

Some pyrrolo[2,3-d]pyrimidine derivatives have shown promising antimicrobial and antiviral activities, including activity against newcastle disease .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can impact the activity of similar compounds .

将来の方向性

Pyrrolo[3,2-d]pyrimidines, including “3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one”, are part of ongoing research efforts to develop a PNP inhibitor for autoimmune diseases . This suggests that future research may focus on further understanding their mechanism of action, optimizing their synthesis, and assessing their safety and efficacy in preclinical and clinical studies.

特性

IUPAC Name |

3-butyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-2-3-9-19-11-18-14-13(10-17-15(14)16(19)20)12-7-5-4-6-8-12/h4-8,10-11,17H,2-3,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUXLPZIERETEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=C(C1=O)NC=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2879928.png)

![N-(benzo[d]thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2879930.png)

![6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2879932.png)

![1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2879934.png)

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2879947.png)

![8-(2,5-Dimethoxyphenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2879948.png)